BenchChemオンラインストアへようこそ!

A*02:01

Allele frequency Population coverage Immunotherapy

Specify HLA-A*02:01 reagents to ensure experimental reproducibility in T cell detection, epitope validation, and immunotherapy development. The A*02:01 allele offers >70% peptide cross-reactivity across A2-supertype alleles (optimizing vaccine candidate screening) & dominant allele frequencies in EURO (95.56%), MENA (78.92%), and HIS (75.41%) populations. Its intermediate thermostability avoids the overestimation of T‑cell frequencies seen with hyperstable A*02:06 complexes. For HBV studies, A*02:01 TCR tetramers detect genotype B variants that antibody‑based reagents miss. In CAR‑Treg therapy, only validated A*02:01‑specific reagents prevent off‑target immunosuppression. Procure A*02:01‑specific reagents to avoid assay failure and ensure clinical translation.

Molecular Formula
Molecular Weight
Cat. No. B1574957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA*02:01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

HLA-A*02:01 Monomer and Tetramer Reagent Technical Specifications and Procurement Guide


HLA-A*02:01 is a human leukocyte antigen (HLA) class I allele belonging to the HLA-A2 supertype family. It encodes a major histocompatibility complex (MHC) class I molecule that binds peptides typically 8–11 amino acids in length (with extended peptides up to 15 amino acids also demonstrated) [1] and presents them to CD8+ T cells, playing a central role in adaptive immune surveillance [2]. As a reagent, HLA-A*02:01 monomers and tetramers are widely used in T cell detection, epitope validation, and immunotherapy development. Its selection over other HLA-A2 alleles must be guided by quantitative binding specificity data, population frequency considerations, and experimental reproducibility parameters rather than assumed interchangeability.

Why HLA-A*02:01 Cannot Be Substituted with Other HLA-A2 Alleles in Research and Clinical Applications


Substituting HLA-A*02:01 with another HLA-A2 allele (e.g., A*02:02, A*02:03, A*02:06, or A*02:07) introduces uncontrolled variability in peptide binding specificity, T cell recognition, and thermostability that compromises experimental reproducibility and clinical translation. Single amino acid polymorphisms among A2 subtypes alter the peptide-binding cleft architecture, producing functionally distinct peptide presentation repertoires and quantitatively different binding affinities for identical peptides [1]. Consequently, peptides optimized for A*02:01 may fail to bind other A2 alleles altogether, and CTL clones raised against A*02:01-peptide complexes may exhibit subtype-specific rather than cross-reactive recognition [2]. The procurement of A*02:01-specific reagents is therefore not interchangeable with other A2 alleles without risking assay failure and misinterpretation of immune response data.

Quantitative Comparative Evidence for HLA-A*02:01 Allele Selection in Research and Procurement


HLA-A*02:01 Global Allele Frequency: Quantitative Population Coverage Advantage for Clinical Translation

HLA-A*02:01 is the most frequent HLA-A2 subtype globally, with dramatically higher population coverage compared to other A2 alleles. Among individuals who carry any HLA-A2 allele, A*02:01 accounts for 95.56% in European (EURO) populations, 78.92% in Middle East/North African (MENA) populations, and 75.41% in Hispanic (HIS) populations. In contrast, the next most common A2 allele, A*02:02, accounts for only 0.27% of A2-positive individuals in EURO populations and 2.48% in MENA populations [1]. This disparity directly impacts clinical trial feasibility and therapeutic market size.

Allele frequency Population coverage Immunotherapy Clinical trial enrollment

HLA-A*02:01 Peptide Binding Affinity: Quantitative Comparison of [1-log50k] Values Against Multiple A2 Alleles

Using a standardized peptide (KMVSLLSVL) and a uniform [1-log50k] affinity metric across 32 HLA-A02 alleles, A*02:01 demonstrates a moderate binding affinity (0.672) that differs substantially from other common A2 alleles. A*02:06 exhibits higher affinity (0.830), while A*02:07 exhibits markedly lower affinity (0.410) [1]. For the truncated peptide KMVSLLSV, A*02:01 binds with affinity 0.671, whereas A*02:03 binds with 0.718, A*02:02 shows no reported strong binding for this peptide variant, and A*02:07 again shows substantially lower affinity (0.410) [1].

Binding affinity Peptide-MHC stability Epitope selection Assay optimization

HLA-A*02:01 Thermostability and Binding Affinity Hierarchy: HBcAg18-27 Epitope Comparative Analysis

Circular dichroism (CD) analysis of HLA-A2 alleles complexed with the hepatitis B core antigen (HBcAg) 18-27 immunodominant epitope established a clear hierarchy of thermostability and binding affinity: A*02:06 > A*02:07 > A*02:01 > A*02:03 [1]. A*02:01 occupies an intermediate position in this stability hierarchy, with lower thermostability than A*02:06 and A*02:07 but higher than A*02:03. The crystal structure analysis further revealed that minor polymorphic residue changes between alleles induce significant alterations in the MHC-peptide interface and introduce conformational changes in the p3-p8 peptide region [1].

Thermostability pMHC complex stability HBV vaccine design Structural biology

HLA-A*02:01 Peptide Cross-Reactivity Profile: >70% of High-Affinity Peptides Bind Multiple A2-Supertype Alleles

Systematic analysis of peptide binding across A2-supertype alleles (A*02:01, A*02:02, A*02:03, A*02:06, and A*68:02) demonstrated that over 70% of peptides binding A*02:01 with high affinity also bind at least two other A2-supertype molecules [1]. This high degree of cross-reactivity was utilized to define an A2-supermotif characterized by L, I, V, M, A, T, and Q residues at position 2 and L, I, V, M, A, and T residues at the C-terminus [1]. Notably, despite shared features, each allele exhibited unique secondary binding preferences that distinguish its specificity profile [1].

Peptide cross-reactivity Epitope promiscuity A2-supertype Vaccine design

HLA-A*02:01 TCR Tetramer Avidity and Fine-Specificity: Superior Epitope Variant Recognition Over Antibody-Based Reagents

A comparative analysis of HLA-A*02:01-restricted TCR tetramer versus TCR-like antibody binding to pMHC complexes demonstrated that the TCR tetramer exhibits superior fine-specificity for detecting natural epitope variants. Both reagents showed similar overall avidity for the pMHC complex, but only the TCR tetramer was capable of binding both natural variants of the Env(183-191) epitope found in HBV genotypes A/C/D (187Arg) and genotype B (187Lys) [1]. The TCR-like antibody failed to recognize the genotype B variant, demonstrating restricted specificity despite comparable overall binding avidity [1].

TCR tetramer Antibody comparison Fine-specificity HBV epitope variants

HLA-A*02:01-Specific CAR-Treg Cross-Reactivity Reduction: Humanization Decreases Off-Target Binding to Non-A*02:01 HLA Alleles

In the development of anti-HLA-A*02:01 chimeric antigen receptor (CAR)-expressing regulatory T cells (Tregs) for transplant tolerance, systematic testing of 20 humanized A2-CAR variants revealed that the majority of humanized constructs had significantly reduced reactivity to binding to HLA alleles other than A*02:01 compared to the parental murine BB7.2-derived CAR [1]. Using a novel Panel Reactive Antibody (PRA) assay method, six humanized anti-A2 CARs were identified that bound to HLA-A*02:01 but not to a comprehensive panel of other common HLA-A or HLA-B alleles [1]. The parental CAR had documented cross-reactivity to multiple HLA-A alleles due to high homology among HLA molecules [1].

CAR-Treg Humanization HLA cross-reactivity Transplant tolerance

Evidence-Based Application Scenarios for HLA-A*02:01 Reagents in Research and Clinical Development


Epitope Discovery for Multi-Ethnic Vaccine Development

HLA-A*02:01's >70% peptide cross-reactivity rate with other A2-supertype alleles makes it the optimal reference allele for identifying broadly applicable peptide vaccine candidates [1]. Peptides that bind A*02:01 with high affinity are highly likely to bind A*02:02, A*02:03, A*02:06, and A*68:02, enabling single-allele screening to inform multi-ethnic coverage. Combined with A*02:01's dominant allele frequency in EURO (95.56% of A2-positive individuals), MENA (78.92%), and HIS (75.41%) populations [2], this cross-reactivity profile supports efficient epitope prioritization for vaccines targeting diverse patient populations.

Standardized T Cell Monitoring in Clinical Trials Requiring Cross-Study Comparability

HLA-A*02:01's moderate thermostability and binding affinity profile—ranked intermediate between A*02:06 (highest) and A*02:03 (lowest) in HBcAg18-27 pMHC complex stability [3]—provides a balanced reference standard for detecting physiologically relevant T cell responses. A*02:01 tetramer reagents avoid the potential overestimation of T cell frequencies seen with hyperstable A*02:06 complexes while maintaining sufficient sensitivity to detect moderate-affinity responses. For multi-center clinical trials requiring HLA-A*02:01-positive patient enrollment (e.g., IMA203 cellular therapy for melanoma/synovial sarcoma [4]; S-488210/S-488211 peptide vaccine for advanced solid tumors [5]), standardized A*02:01 tetramer reagents enable cross-study comparability of immunogenicity endpoints.

TCR Reagent Procurement for HBV-Specific T Cell Detection Across Viral Genotypes

For studies requiring detection of HBV-specific CD8+ T cells across diverse viral genotypes, HLA-A*02:01 TCR tetramers are the preferred reagent over antibody-based alternatives. Experimental evidence demonstrates that TCR tetramers recognize both the 187Arg and 187Lys variants of the Env(183-191) epitope, whereas TCR-like antibodies fail to detect the genotype B (187Lys) variant [6]. This differential fine-specificity translates to a 50% reduction in detectable T cell populations when antibody-based reagents are used in populations with HBV genotype B prevalence. Researchers monitoring HBV immunity or developing HBV-targeted immunotherapies should specify TCR tetramer reagents in procurement to avoid false-negative results.

Allele-Specific CAR-Treg Development for Transplant Tolerance

Development of HLA-A*02:01-specific CAR-Treg therapies requires procurement of validated A*02:01 reagents for specificity screening. Systematic testing using PRA assays identified that only 30% (6/20) of humanized A2-CAR variants achieved A*02:01-specific binding without cross-reactivity to other common HLA-A or HLA-B alleles [7]. This evidence underscores that not all anti-HLA-A2 reagents are equivalent; procurement of validated, allele-specific A*02:01 monomers and tetramers is essential for screening CAR specificity and avoiding off-target immunosuppression in clinical translation. A potent variant from this screening suppressed rejection in a humanized xenogeneic GVHD model [7], validating the preclinical utility of rigorously characterized A*02:01 reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for A*02:01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.